molecular formula C21H20N2O6S B12141171 2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12141171
M. Wt: 428.5 g/mol
InChI Key: LIJNMPVHNROORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a benzodioxin ring, a pyrrolidinone ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Materials Science: Its unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study biological pathways involving sulfanyl and methoxyphenyl groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin and pyrrolidinone rings could play a role in binding to the target, while the sulfanyl group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the benzodioxin, pyrrolidinone, and methoxyphenyl groups in 2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide makes it unique. This structural complexity could confer specific biological activities and material properties not found in simpler analogs.

Properties

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H20N2O6S/c1-27-15-5-2-13(3-6-15)22-19(24)12-30-18-11-20(25)23(21(18)26)14-4-7-16-17(10-14)29-9-8-28-16/h2-7,10,18H,8-9,11-12H2,1H3,(H,22,24)

InChI Key

LIJNMPVHNROORX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.